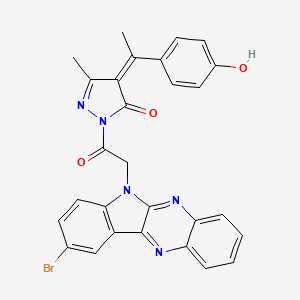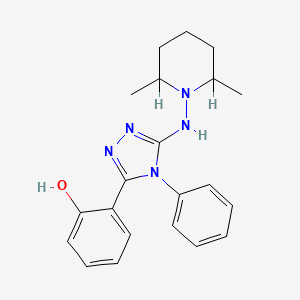
1-((1,1'-Biphenyl)-3-ylsulfonyl)-5-ethoxy-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1,1’-Biphenyl)-3-ylsulfonyl)-5-ethoxy-2-pyrrolidinone is an organic compound that features a biphenyl group attached to a sulfonyl group, which is further connected to a pyrrolidinone ring with an ethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,1’-Biphenyl)-3-ylsulfonyl)-5-ethoxy-2-pyrrolidinone typically involves multiple steps, starting with the formation of the biphenyl sulfonyl chloride intermediate. This intermediate is then reacted with 5-ethoxy-2-pyrrolidinone under basic conditions to yield the final product. Common reagents used in these reactions include sulfuryl chloride, biphenyl, and ethoxy-2-pyrrolidinone. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((1,1’-Biphenyl)-3-ylsulfonyl)-5-ethoxy-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or aryloxides in polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various alkoxy or aryloxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-((1,1’-Biphenyl)-3-ylsulfonyl)-5-ethoxy-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers with unique electronic properties.
Wirkmechanismus
The mechanism of action of 1-((1,1’-Biphenyl)-3-ylsulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects. The ethoxy group may also contribute to the compound’s overall lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl-2-sulfonyl-5-ethoxy-2-pyrrolidinone: Similar structure but with a different substitution pattern on the biphenyl ring.
1,1’-Biphenyl-3-sulfonyl-5-methoxy-2-pyrrolidinone: Similar structure but with a methoxy group instead of an ethoxy group.
1,1’-Biphenyl-4-sulfonyl-5-ethoxy-2-pyrrolidinone: Similar structure but with the sulfonyl group at a different position on the biphenyl ring.
Uniqueness: 1-((1,1’-Biphenyl)-3-ylsulfonyl)-5-ethoxy-2-pyrrolidinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
111711-71-8 |
|---|---|
Molekularformel |
C18H19NO4S |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
5-ethoxy-1-(3-phenylphenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C18H19NO4S/c1-2-23-18-12-11-17(20)19(18)24(21,22)16-10-6-9-15(13-16)14-7-4-3-5-8-14/h3-10,13,18H,2,11-12H2,1H3 |
InChI-Schlüssel |
GLYVJBXOUMPAOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)


